Technical Guide: 2-Bromothiazole-5-carbonitrile (CAS 440100-94-7)
Technical Guide: 2-Bromothiazole-5-carbonitrile (CAS 440100-94-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromothiazole-5-carbonitrile is a heterocyclic organic compound featuring a thiazole ring substituted with a bromine atom at the 2-position and a nitrile group at the 5-position. This molecule serves as a valuable building block in medicinal chemistry and organic synthesis, offering multiple reaction sites for the development of more complex molecules. Its structural motifs are found in various biologically active compounds, suggesting its potential as a key intermediate in the discovery of novel therapeutic agents. This document provides a technical overview of its synthesis, physicochemical properties, and analytical data.
Physicochemical Properties
A summary of the key physical and chemical properties of 2-Bromothiazole-5-carbonitrile is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 440100-94-7 | [1][2] |
| Molecular Formula | C₄HBrN₂S | [1] |
| Molecular Weight | 189.037 g/mol | [1] |
| Appearance | Off-white to yellow solid | [1][3] |
| Boiling Point | 276.1 ± 13.0 °C (Predicted) | [3] |
| Density | 1.97 ± 0.1 g/cm³ (Predicted) | [3] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C; also cited as -20°C | [1][3] |
| pKa | -2.28 ± 0.10 (Predicted) | [3] |
| SMILES | S1C(C#N)=CN=C1Br | [3] |
| InChI | InChI=1S/C4HBrN2S/c5-4-7-2-3(1-6)8-4/h2H | [3] |
| InChIKey | RCVDPJMWWCIVJV-UHFFFAOYSA-N | [3] |
| HS Code | 2934100090 | [3] |
Synthesis
2-Bromothiazole-5-carbonitrile can be synthesized from 2-aminothiazole-5-carbonitrile via a diazotization reaction followed by bromination.[3][4]
Experimental Protocol: Synthesis from 2-Amino-5-cyano thiazole
This protocol is based on the procedure described in patent literature.[3][4]
Materials:
-
2-Aminothiazole-5-carbonitrile (starting material)
-
47% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Water (H₂O)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated saline solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Dissolve 2-aminothiazole-5-carbonitrile (7.00 mmol, 875 mg) in a mixed solution of 47% hydrobromic acid (14 mL) and water (14 mL).[3][4]
-
Slowly add a dropwise aqueous solution of sodium nitrite (8.40 mmol, 580 mg) in water (7 mL) to the cooled solution.[3][4]
-
Stir the reaction mixture at the same temperature (ice bath) for 5 minutes.[3][4]
-
Warm the reaction mixture to 50 °C and continue stirring for 6 hours.[3][4]
-
After the reaction is complete, perform an extraction with ethyl acetate.[3][4]
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and saturated saline.[3][4]
-
Dry the organic layer over anhydrous magnesium sulfate.[3][4]
-
Concentrate the solvent under reduced pressure to yield 2-bromo-5-cyanothiazole as an orange solid.[3][4]
Yield: 79% (1.05 g, 5.56 mmol).[3][4]
Synthesis Workflow
Caption: Workflow for the synthesis of 2-Bromothiazole-5-carbonitrile.
Analytical Data
Analytical techniques are crucial for confirming the identity and purity of the synthesized compound.
| Data Type | Result | Source |
| ¹H NMR Spectrum | Consistent with structure. (DMSO-d6) δ (ppm): 8.57 (1H, s) | [1][3][4] |
| Purity (HPLC) | 98.88% | [1] |
Biological Activity and Applications
While the 2-aminothiazole scaffold is a well-known pharmacophore present in numerous biologically active compounds with a wide range of therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities, specific biological data for 2-Bromothiazole-5-carbonitrile is not extensively reported in publicly available literature.[5][6] Its primary current application is as a versatile intermediate in organic synthesis for the creation of more complex molecules for drug discovery and development.[7] For instance, related compounds like 2-bromothiazole-5-carboxylic acid are used in the synthesis of NAMPT/HDAC inhibitors for cancer research.[8] The bromine atom at the 2-position and the nitrile group at the 5-position provide reactive sites for further chemical modifications, such as nucleophilic substitution and Suzuki coupling reactions, enabling the generation of diverse chemical libraries for screening.[6][9]
Safety Information
2-Bromothiazole-5-carbonitrile is classified as harmful if swallowed.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
2-Bromothiazole-5-carbonitrile is a valuable synthetic intermediate with well-defined physicochemical properties and a reliable synthesis protocol. While its own biological activity is not yet fully characterized, its structural features make it an important building block for the synthesis of potentially therapeutic compounds. Further research into the biological effects of this molecule and its derivatives is warranted to explore its full potential in medicinal chemistry and drug development.
References
- 1. file.chemscene.com [file.chemscene.com]
- 2. 2-Bromothiazole-5-carbonitrile | 440100-94-7 [sigmaaldrich.com]
- 3. 2-bromothiazole-5-carbonitrile CAS#: 440100-94-7 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Page loading... [guidechem.com]
